![molecular formula C18H18ClN3O2S B12536234 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- CAS No. 651336-19-5](/img/structure/B12536234.png)
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is a heterocyclic compound that contains an indazole core structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions . For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction temperatures to facilitate the cyclization process. The choice of reagents and conditions can significantly impact the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole, 3-(4-chlorophenyl)-: Another indazole derivative with a similar structure but different substituents.
2H-Indazole: A related compound with a different hydrogen placement on the indazole ring.
Imidazoles: Heterocyclic compounds with similar chemical properties and applications.
Uniqueness
1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenylsulfonyl and 4-piperidinyl groups enhances its potential for various applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
651336-19-5 |
|---|---|
Formule moléculaire |
C18H18ClN3O2S |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)sulfonyl-1-piperidin-4-ylindazole |
InChI |
InChI=1S/C18H18ClN3O2S/c19-13-4-3-5-15(12-13)25(23,24)18-16-6-1-2-7-17(16)22(21-18)14-8-10-20-11-9-14/h1-7,12,14,20H,8-11H2 |
Clé InChI |
KZZLIEJZIIOUTM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


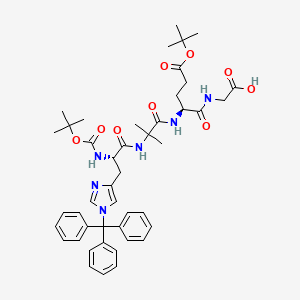
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
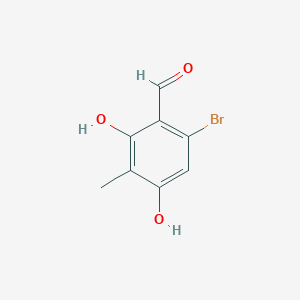
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
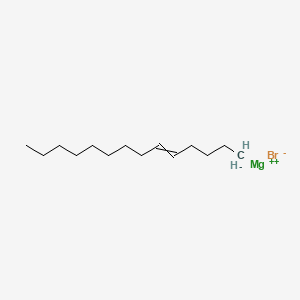
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
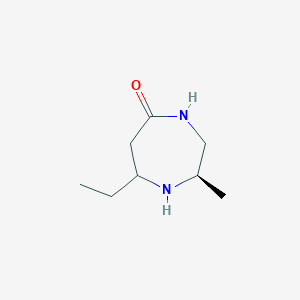
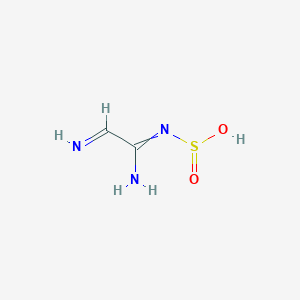

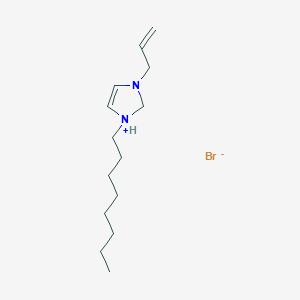
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
